molecular formula C48H31N3O13 B8191524 (2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one

(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one

Cat. No.: B8191524
M. Wt: 857.8 g/mol
InChI Key: PQYZLQCKWSFLEP-OGGHKLHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Lacmoid would typically involve large-scale organic synthesis processes. These processes would include the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lacmoid can undergo various chemical reactions, including:

    Oxidation: Lacmoid can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the structure of Lacmoid, potentially altering its dyeing properties.

    Substitution: Lacmoid can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Lacmoid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of Lacmoid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of Lacmoid, while reduction may produce reduced derivatives.

Scientific Research Applications

Lacmoid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lacmoid involves its interaction with biological tissues and chemical substances. As a dye, Lacmoid binds to specific molecules, allowing for visualization under a microscope. The molecular targets and pathways involved in its staining properties are related to its chemical structure and affinity for certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lacmoid include other dyes used for staining purposes, such as:

  • Methylene Blue
  • Crystal Violet
  • Safranin

Uniqueness

Lacmoid is unique due to its specific staining properties and molecular structure. Its ability to stain pollen tubes makes it particularly valuable in botanical research, distinguishing it from other dyes that may not have the same specificity.

Properties

IUPAC Name

(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6.C24H15NO7/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30;26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,26-27,29-30H,25H2;1-10,25-26,28-30H/b2*16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYZLQCKWSFLEP-OGGHKLHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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